molecular formula C14H17NO2 B354232 7-Diethylamino-4-methylcoumarin CAS No. 91-44-1

7-Diethylamino-4-methylcoumarin

Cat. No.: B354232
CAS No.: 91-44-1
M. Wt: 231.29g/mol
InChI Key: AFYCEAFSNDLKSX-UHFFFAOYSA-N
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Description

7-Diethylamino-4-methylcoumarin is a bichromophoric fluorescent laser dye known for its laser action at 460 nm . It is a derivative of coumarin, a naturally occurring compound found in many plants. The compound is widely used in various scientific and industrial applications due to its unique photophysical properties.

Chemical Reactions Analysis

Types of Reactions: 7-Diethylamino-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated organics and acid halides are typical reagents.

Major Products: The major products formed from these reactions include various coumarin derivatives with altered photophysical properties .

Comparison with Similar Compounds

Uniqueness: 7-Diethylamino-4-methylcoumarin is unique due to its high fluorescence quantum yield, large Stokes shift, and excellent light stability . These properties make it particularly suitable for applications requiring high sensitivity and stability.

Properties

IUPAC Name

7-(diethylamino)-4-methylchromen-2-one
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InChI

InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3
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InChI Key

AFYCEAFSNDLKSX-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C
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Molecular Formula

C14H17NO2
Record name 7-DIETHYLAMINO-4-METHYLCOUMARIN
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DSSTOX Substance ID

DTXSID9025035
Record name 7-Diethylamino-4-methylcoumarin
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Molecular Weight

231.29 g/mol
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Physical Description

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992), Dry Powder, Light-tan solid; [HSDB] Solution has bright blue-white fluorescence if very dilute; [CAMEO] Pale yellow crystalline powder; [Alfa Aesar MSDS]
Record name 7-DIETHYLAMINO-4-METHYLCOUMARIN
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Record name 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-
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Solubility

Slightly soluble in hot solvent (NTP, 1992), SLIGHTLY SOL IN HOT WATER; SOL IN ALC, ETHER, ACETONE, ORDINARY ORGANIC SOLVENTS, SOL IN AQ ACID SOLN, RESINS, VARNISHES, VINYLS; SLIGHTLY SOL IN ALIPHATIC HYDROCARBONS
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Color/Form

CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER, GRANULAR; LIGHT-TAN COLOR

CAS No.

91-44-1
Record name 7-DIETHYLAMINO-4-METHYLCOUMARIN
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Record name DIETHYLAMINOMETHYLCOUMARIN
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Melting Point

154 to 162 °F (NTP, 1992), 89 °C
Record name 7-DIETHYLAMINO-4-METHYLCOUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 7-Diethylamino-4-methylcoumarin?

A1: this compound has the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits strong ultraviolet absorption and emits blue light. [] The exact spectral properties, including absorption and emission maxima, are influenced by the solvent environment. For example, its fluorescence emission and excitation spectra on wool are structureless and shifted to longer wavelengths compared with the spectra on polyethylene. [] This solvatochromic behavior makes it useful as a probe in various applications.

Q3: How does this compound interact with wool?

A3: Research suggests an interaction between this compound and wool, evidenced by shifts in its fluorescence emission and excitation spectra when compared to its behavior on polyethylene. These shifts are attributed to interactions with specific components of wool. [] Further investigations using indole as a model system suggest the formation of a hydrogen-bonded complex between the carbonyl group of this compound and the NH group of indole, mimicking potential interactions with amino acid residues in wool. []

Q4: How does this compound behave in nano-clay gels for dosimetry?

A4: this compound exhibits potential for use in nanoclay gel dosimeters. [] It demonstrates linear degradation with increasing radiation dose and shows suppressed diffusion within the gel matrix, making it suitable for long-term dosimetry applications. []

Q5: What factors influence the photostability of this compound?

A5: The photostability of this compound is significantly affected by the solvent system. [] It shows enhanced stability in alcohol-water and alcohol-glycerol mixtures. [] Conversely, aqueous surfactant solutions and non-polar solvents tend to accelerate its photodamage. [] Factors like radiation dose, wavelength, water content, and the presence of scavengers also play a role in its photodegradation. []

Q6: What are the photodegradation products of this compound?

A6: Photolysis of this compound, particularly at 350 nm in methanolic solutions, leads to the formation of several photoproducts. [] One identified product is 7-ethylamino-4-methylcoumarin, formed through monodealkylation. [] Interestingly, this monodealkylation process is dependent on the presence of oxygen and the bis-dealkylated product is not observed even after prolonged photolysis. []

Q7: What are the environmental impacts of this compound?

A7: While this compound has shown potential for applications in various fields, its presence in the environment, particularly in water bodies, raises concerns about potential neurotoxic effects. [] Research indicates that it can inhibit neurite outgrowth in human neuroblastoma SH-SY5Y cells, highlighting the need for monitoring and understanding its impact on aquatic ecosystems. []

Q8: Are there computational chemistry studies related to this compound?

A8: Yes, density-functional theory calculations have been employed to study the luminescence properties of this compound derivatives, particularly those incorporating gold(I) fragments. [] These studies provide insights into the relationship between the molecular structure and the observed luminescence efficiencies, aiding in the design of new fluorescent materials. []

Q9: How do structural modifications affect the activity of this compound derivatives?

A9: Structural modifications, particularly at the 7-amino position, can significantly influence the metabolic fate of this compound derivatives. For example, replacing one of the ethyl groups in this compound with a hydrogen atom (forming 7-Ethylamino-4-methylcoumarin) alters its interaction with cytochrome P450 isozymes. [] This difference in metabolism highlights the importance of structure-activity relationships in understanding the biological activity of these compounds.

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